![molecular formula C13H20N2O B1489518 (3S)-1-(3-Methoxybenzyl)-3-methylpiperazine CAS No. 1604369-25-6](/img/structure/B1489518.png)
(3S)-1-(3-Methoxybenzyl)-3-methylpiperazine
Overview
Description
(3S)-1-(3-Methoxybenzyl)-3-methylpiperazine (MBMP) is a novel piperazine derivative that has recently gained attention due to its potential applications in the field of medicinal chemistry. MBMP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-allergic, and anti-cancer properties. In addition, MBMP has been studied for its potential role in the treatment of various neurological and metabolic diseases, such as Alzheimer’s disease, Parkinson’s disease, and diabetes. This review will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations of MBMP for laboratory experiments, and future directions.
Scientific Research Applications
(3S)-1-(3-Methoxybenzyl)-3-methylpiperazine has been studied for its potential applications in the field of medicinal chemistry. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-allergic, and anti-cancer properties. In addition, (3S)-1-(3-Methoxybenzyl)-3-methylpiperazine has been studied for its potential role in the treatment of various neurological and metabolic diseases, such as Alzheimer’s disease, Parkinson’s disease, and diabetes.
Mechanism of Action
The exact mechanism of action of (3S)-1-(3-Methoxybenzyl)-3-methylpiperazine is still not fully understood. However, it is believed that (3S)-1-(3-Methoxybenzyl)-3-methylpiperazine may act by inhibiting the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). Inhibition of this enzyme has been found to reduce inflammation and modulate the immune response. In addition, (3S)-1-(3-Methoxybenzyl)-3-methylpiperazine has been found to modulate the activity of other enzymes, such as protein kinase C (PKC) and protein kinase A (PKA), which may contribute to its anti-inflammatory and anti-allergic activity.
Biochemical and Physiological Effects
(3S)-1-(3-Methoxybenzyl)-3-methylpiperazine has been found to possess a wide range of biochemical and physiological effects. The compound has been found to possess anti-inflammatory, anti-allergic, and anti-cancer properties. In addition, (3S)-1-(3-Methoxybenzyl)-3-methylpiperazine has been found to modulate the activity of enzymes involved in the breakdown of cyclic adenosine monophosphate (cAMP), such as phosphodiesterase 4 (PDE4). This enzyme is involved in the regulation of inflammation, immune response, and cell signaling. (3S)-1-(3-Methoxybenzyl)-3-methylpiperazine has also been found to modulate the activity of other enzymes, such as protein kinase C (PKC) and protein kinase A (PKA), which may contribute to its anti-inflammatory and anti-allergic activity.
Advantages and Limitations for Lab Experiments
The use of (3S)-1-(3-Methoxybenzyl)-3-methylpiperazine in laboratory experiments has several advantages. The compound is relatively easy to synthesize and can be obtained in high purity. In addition, the compound has a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, there are some limitations to the use of (3S)-1-(3-Methoxybenzyl)-3-methylpiperazine in laboratory experiments. The compound is not very stable and may degrade over time. In addition, the compound is not very soluble in water, which can make it difficult to use in certain types of experiments.
Future Directions
There are several potential future directions for the study of (3S)-1-(3-Methoxybenzyl)-3-methylpiperazine. The compound could be further studied to better understand its mechanism of action and its potential therapeutic applications. In addition, the compound could be used to develop new drugs and therapies for a variety of diseases. Finally, (3S)-1-(3-Methoxybenzyl)-3-methylpiperazine could be used to develop new laboratory techniques and tools for studying biological processes.
properties
IUPAC Name |
(3S)-1-[(3-methoxyphenyl)methyl]-3-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-9-15(7-6-14-11)10-12-4-3-5-13(8-12)16-2/h3-5,8,11,14H,6-7,9-10H2,1-2H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWHKVMUXZUYQO-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(3-Methoxybenzyl)-3-methylpiperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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